Product packaging for 2-cyano-N-(5-methylisoxazol-3-yl)acetamide(Cat. No.:CAS No. 90158-76-2)

2-cyano-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2625291
CAS No.: 90158-76-2
M. Wt: 165.152
InChI Key: DRPLAOWLKSXYTL-UHFFFAOYSA-N
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Description

2-cyano-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound featuring a cyanoacetamide group linked to a 5-methylisoxazole moiety. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic systems. The isoxazole ring is a privileged scaffold in drug discovery, known for its presence in biologically active molecules . For instance, structurally related compounds containing the 5-methylisoxazol-3-yl group have been investigated for their antifungal properties . As a reagent, its cyano and amide functional groups offer versatile sites for further chemical modification. This product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O2 B2625291 2-cyano-N-(5-methylisoxazol-3-yl)acetamide CAS No. 90158-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyano-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-5-4-6(10-12-5)9-7(11)2-3-8/h4H,2H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPLAOWLKSXYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2-cyano-N-(5-methylisoxazol-3-yl)acetamide and Analogues

The formation of the core structure of N-substituted cyanoacetamides relies on fundamental amide bond-forming reactions, tailored to accommodate the specific properties of the heterocyclic amine precursor.

The most direct and widely employed method for the synthesis of this compound involves the cyanoacetylation of 5-methylisoxazol-3-ylamine. This reaction is typically achieved by treating the amine with an appropriate cyanoacetylating agent, such as ethyl cyanoacetate (B8463686) or cyanoacetic acid. tubitak.gov.trresearchgate.net The reaction often proceeds by heating the reactants, sometimes without a solvent (fusion method) or in a high-boiling solvent like dimethylformamide (DMF). tubitak.gov.trsapub.org Base catalysis, for instance with sodium ethoxide, can also be employed to facilitate the condensation, particularly with less reactive amines. tubitak.gov.tr

This approach is broadly applicable to a variety of heteroaryl amines, demonstrating its robustness. For example, similar protocols have been successfully used to synthesize analogues from precursors like 2-aminothiazoles, 5-aminouracil, and 2-aminoquinoline-3-carbonitrile. tubitak.gov.trsapub.orgresearchgate.net Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions and improve yields. researchgate.net

Table 1: Synthesis of N-Heteroaryl Cyanoacetamide Analogues via Cyanoacetylation

Amine PrecursorReagentConditionsProductYield
Aromatic AminesEthyl CyanoacetateFusion at 150 °CCyanoacetanilide derivativesNot specified
2-Aminothiazole derivativesEthyl CyanoacetateSodium Ethoxide, EthanolN-(thiazol-2-yl) cyanoacetamide derivativesNot specified
5-AminouracilEthyl CyanoacetateMicrowave Irradiation2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamideExcellent
2-Aminoquinoline-3-carbonitrileEthyl CyanoacetateDimethylformamide (DMF)2-cyano-N-(3-cyanoquinolin-2-yl) acetamide (B32628)Not specified

Alternative strategies for forming the cyanoacetamide linkage involve nucleophilic displacement reactions. One such pathway includes the treatment of the amine with a haloacetyl halide, like chloroacetyl chloride, to form an N-(haloacetyl) intermediate. Subsequent reaction with a cyanide salt, such as potassium cyanide, displaces the halide to furnish the target cyanoacetamide. researchgate.net While less direct than cyanoacetylation, this two-step method can be effective when the primary amine is incompatible with the conditions of direct condensation. Furthermore, developments in synthetic methodology have explored the direct SN2 reaction at the amide nitrogen itself, using specialized substrates with good leaving groups on the nitrogen to form new N-N or N-C bonds, although this is less common for standard cyanoacetamide synthesis. researchgate.netbohrium.com

N-heteroaryl cyanoacetamides are frequently synthesized not as final products but as key intermediates in multi-step or multicomponent reactions that proceed via condensation and cyclization. nih.govnih.gov A prominent example is the Gewald three-component reaction, where a ketone or aldehyde, a cyanoacetamide, and elemental sulfur react to form a highly substituted 2-aminothiophene. nih.govnih.govorganic-chemistry.org In this context, the cyanoacetamide is formed in situ or prepared beforehand and then subjected to the condensation conditions with the carbonyl compound, which is a Knoevenagel condensation, followed by sulfur addition and cyclization. organic-chemistry.orgwikipedia.org These strategies highlight the role of the cyanoacetamide scaffold as a critical building block for constructing complex heterocyclic systems. nih.govresearchgate.net

Derivatization Strategies and Functionalization of the Core Scaffold

The this compound molecule possesses several reactive sites that allow for a wide range of chemical transformations, enabling the synthesis of diverse derivatives. The primary sites for functionalization are the acyl amide nitrogen and the active methylene (B1212753) group, which is activated by the adjacent cyano and carbonyl groups. tubitak.gov.tr

The nitrogen atom of the secondary amide in the scaffold is a potential site for substitution, though its reactivity is tempered by the delocalization of its lone pair of electrons into the adjacent carbonyl group (amide resonance). nih.gov Under appropriate conditions, it can act as a nucleophile. For instance, after deprotonation with a strong base, the resulting amidate can undergo alkylation or acylation. google.com More complex transformations involve the amide nitrogen participating in intramolecular cyclization reactions. In analogous systems, the amide nitrogen has been shown to perform a nucleophilic attack on another functional group within the molecule to form new heterocyclic rings, such as pyrroles.

The cyano group, along with the adjacent active methylene, is the most versatile handle for derivatization.

Reactions of the Active Methylene Group: The protons on the carbon between the cyano and carbonyl groups are acidic and easily removed by a base. The resulting carbanion is a potent nucleophile.

Knoevenagel Condensation: This is a hallmark reaction of cyanoacetamides, involving condensation with aldehydes or ketones to yield α,β-unsaturated arylidene or alkylidene derivatives. periodikos.com.brnih.govperiodikos.com.br This reaction is often catalyzed by bases like piperidine (B6355638) or trimethylamine (B31210) and can be performed under microwave irradiation. researchgate.netnih.gov

Michael Addition: The activated methylene group can act as a Michael donor, adding to α,β-unsaturated compounds.

Nitrosation: Reaction with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid) introduces a hydroxyimino group (=N-OH) at the active methylene position, yielding 2-cyano-2-hydroxyiminoacetamide derivatives. ekb.eggoogle.com

Reactions of the Cyano Group: The nitrile functionality itself can undergo various transformations.

Cycloaddition Reactions: The cyano group can participate as a dienophile or dipolarophile in cycloaddition reactions. mit.edu For example, derivatives of cyanoacetamides can undergo [3+2] cycloaddition with azides to form substituted 1,2,3-triazole rings. beilstein-journals.orgnih.gov

Heterocyclization: The cyano and amide functionalities can react with bidentate reagents to form a variety of heterocycles. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. sapub.org Treatment with reagents like phenyl isothiocyanate followed by a halo-ketone or halo-acetyl chloride can be used to construct thiazole (B1198619) rings. sapub.org

Table 2: Derivatization Reactions of N-Aryl/Heteroaryl Cyanoacetamides

Reaction TypeReagentsFunctional Group TransformedResulting Structure
Knoevenagel CondensationAromatic Aldehydes, Base (e.g., Trimethylamine)Active MethyleneArylidene Cyanoacetamide
NitrosationSodium Nitrite, Acetic AcidActive MethyleneHydroxyimino Derivative
Gewald ReactionAldehyde/Ketone, Sulfur, BaseActive Methylene & Cyano Group2-Aminothiophene
[3+2] CycloadditionHeterocyclic Azides, Base (e.g., DBU)Cyano Group (via intermediate)1,2,3-Triazole derivative
HeterocyclizationPhenyl Isothiocyanate, Chloroacetyl ChlorideActive Methylene & Cyano GroupThiazolidinone derivative

Modifications and Substitutions on the Isoxazole (B147169) Ring System

The isoxazole ring is a versatile scaffold that allows for a range of chemical transformations, enabling the synthesis of diverse derivatives. While the stability of the aromatic isoxazole ring allows for the manipulation of its substituents, it contains a weak nitrogen-oxygen bond that can be cleaved under specific reductive or basic conditions. researchgate.net This characteristic makes isoxazoles useful as synthetic intermediates. researchgate.net

Key transformations applicable to the isoxazole moiety include:

Cross-Coupling Reactions: One significant modification involves the cross-coupling of isoxazolylsilanols with various aryl iodides. This reaction facilitates the creation of 3,4,5-trisubstituted isoxazoles, offering a pathway to introduce diverse aryl groups onto the heterocyclic core. nih.gov

C-H Arylation: Direct C-H arylation represents another advanced method for substitution. For instance, 3,4-disubstituted isoxazoles can undergo coupling at the C-5 position with aryl iodides, a reaction facilitated by catalysts like 1,2-bis(diphenylphosphino)benzene (B85067) (dppBz). semanticscholar.org

Ring-Opening and Re-closure: The inherent reactivity of the N-O bond allows for ring-opening reactions, which can be followed by intramolecular nucleophilic vinylic substitution to yield differently substituted isoxazoles from precursors like cyclopropyl (B3062369) oximes. nih.gov

General Transformations: The isoxazole ring can undergo various other chemical transformations, such as alkylation, N-methylation, reduction, epoxidation, and the addition of organomagnesium reagents, further expanding the library of possible derivatives. researchgate.net

These methodologies highlight the chemical tractability of the isoxazole ring system, providing numerous avenues for creating structurally varied derivatives of this compound.

Green Chemistry Approaches in the Synthesis of this compound Derivatives

In line with the principles of sustainable chemistry, green methodologies such as microwave irradiation and sonication have been successfully applied to the synthesis of isoxazole and cyanoacetamide derivatives. These techniques offer significant advantages over conventional heating methods, including accelerated reaction rates, improved yields, and reduced energy consumption. mdpi.comjchps.com

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds. jchps.comnih.gov In the context of cyanoacetamide derivatives, microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase product yields compared to traditional heating. jchps.com For example, the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives demonstrated superior results under microwave irradiation. jchps.com Similarly, microwave-induced synthesis has been effectively used for preparing various substituted isoxazoles. nih.govsemanticscholar.org The rapid heating and energy transfer characteristic of microwave chemistry often lead to cleaner reactions with fewer by-products. jchps.com

Interactive Data Table: Comparison of Conventional vs. Microwave Synthesis for Acetamide Derivatives

CompoundMethodYield (%)Reaction Time
7a Conventional6510 hours
7a Microwave7015 minutes
7k Conventional68-
7k Microwave72-
Data derived from the synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamide derivatives, illustrating the efficiency of microwave irradiation. jchps.com

Sonication (Ultrasound-Assisted Synthesis):

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly alternative for synthesizing isoxazole derivatives. mdpi.com Ultrasound irradiation enhances reaction efficiency through acoustic cavitation, which generates localized high-temperature and high-pressure zones, accelerating reaction kinetics. mdpi.comresearchgate.net This method has been employed in one-pot, multi-component reactions to produce 3,5-disubstituted isoxazoles in water, a green solvent. researchgate.net

Key advantages of ultrasound-assisted synthesis include:

Shorter Reaction Times: Reactions that take hours under conventional conditions can often be completed in minutes. researchgate.net

Higher Yields: Sonication frequently leads to cleaner transformations and improved product yields. mdpi.comresearchgate.net

Milder Conditions: It can reduce the need for harsh reagents and high temperatures. mdpi.com

Environmental Compatibility: The approach aligns with green chemistry principles by reducing energy consumption and enabling the use of environmentally benign solvents. nih.govmdpi.com

Studies have demonstrated that ultrasound can significantly improve the synthesis of isoxazole derivatives, with yields increasing substantially compared to silent (non-sonicated) reactions under the same conditions. mdpi.com For instance, an ultrasound-promoted reaction for synthesizing substituted isoxazoles yielded products between 90% and 93% in 15-20 minutes, whereas the reaction did not proceed without sonication. mdpi.com

Interactive Data Table: Effect of Sonication on Isoxazole Synthesis

MethodReaction TimeYield (%)
Magnetic Stirring 24 hours25
Ultrasonic Bath 10 hours45
Sonotrode (Ultrasound) 20-28 minutes72-89
Data derived from a comparative study on the synthesis of 3,5-disubstituted isoxazole-sulfonamides, showing the superiority of ultrasound irradiation. researchgate.net

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H NMR, ¹³C NMR)

Specific ¹H NMR and ¹³C NMR data for 2-cyano-N-(5-methylisoxazol-3-yl)acetamide are not available in the searched literature. This analysis would typically provide information on the chemical environment of hydrogen and carbon atoms, respectively, which is crucial for confirming the molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

No mass spectrometry data, which would confirm the molecular weight and provide insight into the compound's fragmentation patterns, could be found for this compound in the reviewed sources.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Identification and Electronic Properties

Experimental IR and UV-Vis spectra for this compound are not documented in the available literature. IR spectroscopy is used to identify functional groups (like C≡N, C=O, N-H), while UV-Vis spectroscopy provides information about the electronic properties of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

There are no published studies on the X-ray crystallographic analysis of this compound. Such a study would determine its precise three-dimensional structure in the solid state and allow for analyses like Hirshfeld surface analysis to investigate intermolecular interactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of molecules. These studies provide detailed information about molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting reactivity and stability.

For derivatives of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide, DFT calculations have been performed to investigate their chemical reactivity and stability. researchgate.net One such study utilized the B3LYP functional with a 6-311G(d,p) basis set to analyze the electronic properties of novel pyrano[2,3-b]pyridine-6-carbonitrile frameworks synthesized from a reaction involving 2-chloro-N-(3-methylisoxazol-5-yl)acetamide, a closely related precursor. researchgate.net

A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. nih.gov

In the aforementioned study, the spatial distribution of the HOMO and LUMO orbitals was examined to understand the sites of electrophilic and nucleophilic attack. researchgate.net The analysis of these frontier molecular orbitals provides valuable information on how the molecule will interact with other reagents.

The following table summarizes key quantum chemical parameters that are typically calculated in such studies:

ParameterDescription
Total Energy The total electronic energy of the molecule in its optimized geometry.
EHOMO Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron.
Energy Gap (ΔE) The difference between ELUMO and EHOMO, a measure of chemical reactivity and stability.
Hardness (η) A measure of the resistance to change in electron distribution.
Softness (S) The reciprocal of hardness, indicating the ease of change in electron distribution.

These parameters collectively provide a comprehensive electronic profile of the molecule, aiding in the prediction of its behavior in chemical reactions and biological systems.

Conformational Analysis and Energy Landscapes

While specific conformational analysis and energy landscape studies for this compound are not extensively documented in the available literature, this area of computational chemistry is crucial for understanding the three-dimensional structure and flexibility of a molecule. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies.

The energy landscape is a multi-dimensional surface that represents the potential energy of a molecule as a function of its atomic coordinates. By exploring this landscape, researchers can identify low-energy conformers that are likely to be populated at a given temperature. This information is vital for understanding how a molecule might bind to a biological target, as the bioactive conformation may not necessarily be the lowest energy conformer in isolation.

Reaction Mechanism Investigations via Computational Approaches

Computational methods are powerful tools for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction pathways, and the energetics of synthetic routes. While a specific computational investigation into the reaction mechanism for the synthesis of this compound has not been detailed, studies on the synthesis of related cyanoacetamide derivatives have utilized computational approaches. For instance, the synthesis of various heterocyclic compounds from cyanoacetamide derivatives often involves complex reaction sequences that can be elucidated through theoretical calculations. researchgate.netsapub.orgsapub.org These studies can help in optimizing reaction conditions and predicting the formation of different products.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and mode of interaction between a ligand and a target protein.

Derivatives and analogues of this compound have been the subject of molecular docking studies against a variety of biological targets.

Bacterial/Fungal Proteins: The increasing prevalence of drug-resistant microbial infections has spurred the search for new antimicrobial agents. Molecular docking has been employed to evaluate the potential of novel compounds to inhibit essential microbial enzymes. For example, docking studies of various heterocyclic compounds have been performed against fungal proteins to identify potential antifungal agents. nih.govmdpi.comnih.gov

Anti-apoptotic Proteins: The regulation of apoptosis is a critical area of cancer research, and anti-apoptotic proteins are key therapeutic targets. biointerfaceresearch.com Molecular docking studies have been used to investigate the binding of novel inhibitors to these proteins. researchgate.netnih.govmdpi.comresearchgate.net For instance, a novel inhibitor incorporating a cyanoacrylamide scaffold linked to sulphamethoxazole was shown through molecular docking to block anti-apoptotic proteins. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. A series of benzenesulfonamide (B165840) derivatives containing the N-(5-methylisoxazol-3-yl) moiety have been designed and evaluated as inhibitors of human carbonic anhydrase isoforms. nih.govnih.govresearchgate.netsemanticscholar.org Molecular docking studies of these compounds have provided insights into their binding modes within the active site of the enzyme. nih.govresearchgate.net

EPAC: Exchange proteins directly activated by cAMP (EPAC) are important signaling proteins. Novel antagonists of EPAC, including compounds with an isoxazole (B147169) ring, have been identified and their interactions with the protein have been explored through molecular docking. nih.govnih.gov These studies help in understanding the structural requirements for potent and selective EPAC inhibition. nih.govnih.gov

The following table provides an overview of the types of proteins that have been targeted in molecular docking studies with related compounds:

Target Protein ClassSpecific Examples
Bacterial/Fungal Proteins Cytochrome P450 lanosterol (B1674476) 14 α-demethylase mdpi.com
Anti-apoptotic Proteins Bcl-2 family proteins researchgate.netmdpi.com
Carbonic Anhydrase Human carbonic anhydrase isoforms (e.g., hCA I, II, VII, XII) nih.gov
EPAC Exchange proteins directly activated by cAMP nih.govnih.gov

These studies collectively highlight the utility of molecular docking in identifying potential biological targets for this compound and its derivatives, and in guiding the design of more effective therapeutic agents.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for a particular biological effect.

Several QSAR studies have been conducted on isoxazole derivatives to elucidate the structural requirements for various biological activities. mdpi.comtandfonline.comresearchgate.netnih.govacs.org For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for isoxazole derivatives targeting the farnesoid X receptor (FXR). mdpi.com These models use calculated steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to build a predictive model of biological activity. mdpi.com The resulting contour maps from these analyses can guide the modification of the molecular structure to enhance activity. mdpi.com

Similarly, QSAR models have been developed to identify the key structural features of isoxazole derivatives that act as tubulin inhibitors, which are important in cancer chemotherapy. tandfonline.com These computational models, when validated, can be powerful tools for the rational design of new drug candidates. tandfonline.comresearchgate.netnih.gov

Biological Activities and Structure Activity Relationship Sar Studies Pre Clinical and Mechanistic Focus

In vitro Antimicrobial Activity Profiling (Antibacterial, Antifungal)

Studies on derivatives, specifically those with a substituted sulfanyl (B85325) group at the second carbon of the acetamide (B32628) moiety, have provided initial insights into the antimicrobial spectrum of this chemical class.

The antibacterial potential of 2-(substitutedsulfanyl)-N-(5-methyl-isoxazol-3-yl)acetamide derivatives has been investigated against a range of pathogenic bacteria. The consensus from this research indicates that these compounds generally exhibit very poor antibacterial activity against both Gram-positive and Gram-negative bacterial strains. researchgate.netanadolu.edu.tr

In contrast to their limited antibacterial effect, certain derivatives of the core structure have demonstrated significant antifungal properties. researchgate.netanadolu.edu.tr A 2013 study in Medicinal Chemistry Research evaluated a series of isoxazole-(benz)azole derivatives, finding that several compounds showed potent activity. researchgate.netanadolu.edu.tr Specifically, six derivatives within the series exhibited an antifungal efficacy equal to that of the standard reference drug, Ketoconazole. researchgate.netanadolu.edu.tr

While specific Minimum Inhibitory Concentration (MIC) values for the antifungal derivatives were not detailed in the available literature, the comparative performance provides a qualitative measure of their potency.

Table 1: In vitro Antifungal Activity of 2-(substitutedsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Derivatives

Compound Series Fungal Species Potency Source(s)

Antitumor/Cytotoxic Activity Studies in vitro (e.g., against HCT116, MDA-MB-231, A549 human cancer cell lines)

The cytotoxic potential of 2-(substitutedsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide derivatives has been evaluated against human cancer cell lines. A study screened ten such derivatives (compounds 3a-3j) against the HT-29 human colon carcinoma cell line, which shares a similar origin with the HCT116 cell line. researchgate.netanadolu.edu.tr

The investigation found that derivatives featuring a tetrazole moiety displayed particularly significant cytotoxicity. The compound 2-((1-phenyl-1H-tetrazol-5-yl)sulfanyl)-N-(5-methylisoxazol-3-yl)acetamide was notably active against the HT-29 cell line, with a half-maximal inhibitory concentration (IC50) of 0.74 µM. researchgate.net No specific data for this compound series were found for MDA-MB-231 or A549 cell lines.

Table 2: In vitro Cytotoxic Activity of a 2-(substitutedsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Derivative

Compound Cell Line IC50 (µM) Source(s)

Further investigation into the mechanism of action for the most cytotoxic derivatives revealed that their antitumor activity is linked to the inhibition of DNA synthesis. The two derivatives with the most notable cytotoxic effects were found to significantly inhibit DNA synthesis in the tested cancer cell lines. researchgate.netanadolu.edu.tr There was no available information in the searched literature regarding the induction of cell cycle arrest or apoptosis by this specific class of compounds.

While data on the specific target compound is limited, studies on structurally related molecules containing the N-(5-methylisoxazol-3-yl) moiety provide some indication of potential enzyme inhibition activity. A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives were evaluated for their ability to inhibit several human carbonic anhydrase (hCA) isoforms. nih.gov

The results showed that these compounds were generally weak inhibitors. However, modest inhibition was observed for specific isoforms. One compound in the series demonstrated inhibition against hCA I and hCA VII with Ki values of 73.7 µM and 85.8 µM, respectively. nih.gov Two other compounds showed inhibitory activity against hCA II, with Ki values of 96.0 µM and 87.8 µM. nih.gov No information was found linking the 2-cyano-N-(5-methylisoxazol-3-yl)acetamide core structure to the inhibition of EGFR or EPAC.

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by N-(5-methylisoxazol-3-yl) Benzenesulfonamide Derivatives

Compound Target Isoform Inhibition Constant (Ki) Source(s)
Compound 15 hCA I 73.7 µM nih.gov
Compound 15 hCA VII 85.8 µM nih.gov
Compound 19 hCA II 96.0 µM nih.gov

Antioxidant Activity Evaluation (e.g., lipid peroxidation inhibition assays, DPPH assay)

The antioxidant potential of scaffolds related to this compound has been investigated through the synthesis and evaluation of various derivatives. One such study focused on a series of 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(5-methylisoxazol-3-yl) acetamide derivatives. nih.gov The antioxidant and neuroprotective activities of these compounds were assessed in vivo in irradiated mice. The evaluation centered on the mitigation of gamma radiation-induced oxidative stress, which was verified by observing a decline in myeloperoxidase (MPO) and an increase in glutathione (B108866) (GSH) levels. nih.gov

While specific in vitro assays like DPPH radical scavenging or lipid peroxidation inhibition for the parent compound are not detailed in the provided research, the in vivo results for its complex derivatives suggest that the core structure may contribute to antioxidant effects by modulating biological markers of oxidative stress. nih.gov For instance, the derivative 2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl) acetamide (14) was highlighted for its ability to counteract oxidative stress, supporting the potential of this chemical class. nih.gov The inhibition of lipid peroxidation is a key mechanism for antioxidant activity, and drugs like anisyldithiolthione have demonstrated potent inhibition in both in vitro and in vivo models, establishing a precedent for evaluating such effects. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis for Bioactivity Modulation

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For scaffolds related to this compound, extensive SAR analyses have been conducted to modulate bioactivity, particularly in the context of developing enzyme inhibitors. A significant body of work has been performed on a series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues, which share core structural features with this compound. These studies have led to the identification of potent antagonists for the Exchange proteins directly activated by cAMP (EPAC). nih.gov

The exploration of this chemical space has provided clear insights into how different parts of the molecule contribute to its potency and selectivity. Systematic modifications have been made to various regions of the scaffold to establish these relationships, leading to the optimization of initial high-throughput screening hits into more potent compounds. nih.govmdpi.com

Impact of Substituent Modifications on Biological Potency and Selectivity

The modification of substituents on the isoxazole (B147169) and other aromatic rings has a profound impact on biological potency. In the development of EPAC antagonists from the 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold, several key observations were made. nih.gov

Substitution on the Isoxazole Ring: The nature of the substituent at the 5-position of the isoxazole ring was found to be critical for activity. Replacing the initial tert-butyl group with smaller or larger groups altered the potency. For instance, compounds with a tert-butyl or cyclohexyl group at this position were identified as potent EPAC antagonists. nih.gov

Substitution on the Phenyl Ring: Modifications to the N'-phenyl ring were systematically explored. The position and nature of substituents (e.g., chlorine atoms) significantly influenced the inhibitory activity. The compound ESI-09, identified from a high-throughput screen, features a 3-chlorophenyl group. nih.gov Further optimization led to the discovery that di- and tri-chlorinated analogues, such as 2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (Compound 22) and 2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide (Compound 35), exhibited low micromolar inhibitory activity. nih.gov

The following table summarizes the inhibitory concentration (IC50) values for selected EPAC antagonists, illustrating the impact of these substitutions.

Compound NameSubstituent (Isoxazole R1)Substituent (Phenyl R2)EPAC2 IC50 (µM)
2-(5-tert-butylisoxazol-3-yl)-N′-(3-chlorophenyl)-2-oxoacetohydrazonoyl cyanide (ESI-09, 1)tert-butyl3-Cl9.0
2-(5-(tert-butyl)isoxazol-3-yl)-N-(3,5-dichlorophenyl)-2-oxoacetohydrazonoyl cyanide (22, HJC0726)tert-butyl3,5-diClLow Micromolar
2-(5-(tert-butyl)isoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide (35, NY0123)tert-butyl3,4,5-triClLow Micromolar
2-(5-cyclohexylisoxazol-3-yl)-2-oxo-N-(3,4,5-trichlorophenyl)acetohydrazonoyl cyanide (47, NY0173)cyclohexyl3,4,5-triClLow Micromolar

Data sourced from Cheng et al. (2015). nih.gov

Identification of Key Pharmacophoric Features within the this compound Scaffold

Analysis of the SAR data allows for the identification of the essential pharmacophoric features required for biological activity. For the related EPAC antagonists, the key features of the 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide scaffold include: nih.gov

A Bulky Hydrophobic Group: A large, non-polar group at the 5-position of the isoxazole ring, such as a tert-butyl or cyclohexyl group, is crucial for potent inhibition. This feature likely interacts with a hydrophobic pocket within the target protein's binding site.

The Isoxazole Core: The isoxazole ring itself is a key structural element, likely involved in hydrogen bonding or other polar interactions.

A Substituted Phenyl Ring: A phenyl ring with specific halogen substitutions (e.g., chlorine) is required for high-affinity binding. The pattern of substitution is critical, with multiple chlorine atoms often leading to enhanced potency.

The Acetonitrile Linker: The central acetohydrazonoyl cyanide moiety serves as the core linker, properly orienting the isoxazole and phenyl ring systems for optimal interaction with the binding site of the target protein. nih.gov

These features collectively define the pharmacophore necessary for antagonizing EPAC, providing a blueprint for the design of new and more effective inhibitors.

Development of Novel Ligands with Enhanced Biological Potency (e.g., EPAC antagonists)

The SAR studies have directly guided the development of novel and more potent ligands. Starting from the high-throughput screening hit ESI-09 (IC50 = 9.0 µM), a series of new analogues were synthesized to optimize its properties. nih.gov This effort led to the identification of several compounds with significantly enhanced biological potency.

Notable examples of these novel ligands include:

HJC0726 (Compound 22): This derivative incorporates a 3,5-dichlorophenyl group, which improved its inhibitory activity into the low micromolar range. nih.gov

NY0123 (Compound 35): By further modifying the phenyl ring to a 3,4,5-trichlorophenyl group, this compound also demonstrated potent EPAC antagonism. nih.gov

NY0173 (Compound 47): This compound combines the 3,4,5-trichlorophenyl moiety with a cyclohexyl group on the isoxazole ring, representing another successful optimization based on the established SAR. nih.gov

These compounds serve as examples of how a systematic, structure-based design approach, rooted in a thorough understanding of SAR, can successfully transform a moderately active screening hit into a series of potent biological modulators. nih.gov

Applications As a Synthetic Building Block in Heterocyclic Chemistry

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of the cyanoacetamide moiety is extensively utilized to construct five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active compounds. ekb.eg

The derivative 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide serves as a precursor for substituted 2-pyridone rings. researchgate.net Pyridone synthesis can be achieved through several pathways, including reactions with 1,3-dicarbonyl compounds or via multi-component reactions involving aldehydes and other active methylene (B1212753) compounds. researchgate.netmdpi.comresearchgate.netsciforum.net For instance, the reaction of the aforementioned cyanoacetamide derivative with pentane-2,4-dione or with arylidenes malononitrile in the presence of a catalyst under reflux conditions yields the corresponding 2-pyridone derivatives. researchgate.net

Table 1: Synthesis of Pyridone Derivatives

Reactant 1 Reactant 2 Conditions Product Type
2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide Pentane-2,4-dione Reflux, Catalyst 2-Pyridone derivative

The construction of chromene and thiophene rings from cyanoacetamide precursors is a well-established synthetic strategy. ekb.egsapub.orgnih.gov

Chromene Synthesis: Condensation of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide with salicylaldehyde leads to the formation of chromene derivatives. researchgate.net This reaction typically proceeds via a Knoevenagel condensation followed by an intramolecular cyclization.

Thiophene Synthesis: While specific examples starting from 2-cyano-N-(5-methylisoxazol-3-yl)acetamide were not detailed in the reviewed literature, the Gewald thiophene synthesis is a common method for this class of compounds. This reaction involves the condensation of a cyanoacetamide derivative with a ketone or aldehyde and elemental sulfur in the presence of a basic catalyst to yield polysubstituted aminothiophenes. sapub.org

The cyanoacetamide scaffold is readily transformed into various five- and six-membered nitrogen-containing heterocycles. researchgate.netekb.egnih.govnih.govdntb.gov.ua

Pyrazole (B372694) and Azine (Triazine) Synthesis: The derivative 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide can be converted into hydrazone intermediates by coupling with arene diazonium chlorides. researchgate.net These hydrazones are key precursors that can be cyclized to form pyrazole and triazine rings. Treatment of the hydrazone with hydrazine (B178648) hydrate (B1144303) yields pyrazole derivatives, while reaction with ethyl chloroformate furnishes the corresponding triazine derivatives. researchgate.net

Thiazole (B1198619) Synthesis: Thiazole derivatives can be synthesized from cyanoacetamide compounds through various routes, often involving reactions with sulfur-containing reagents. ekb.egsapub.orgnih.govnih.gov For example, reacting a cyanoacetamide with phenyl isothiocyanate can yield a thioamide intermediate, which can then be cyclized to form a thiazole ring. sapub.org

Table 2: Synthesis of Pyrazole and Triazine Derivatives from a Hydrazone Precursor

Hydrazone Precursor Reagent Product Type
Derived from 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide Hydrazine Hydrate Pyrazole derivative

Sulfur-containing heterocycles like dithiolanes and dithianes can be synthesized from the active methylene group of cyanoacetamides. The reaction of 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide with carbon disulfide in the presence of a base, followed by cycloalkylation with reagents like 1,2-dibromoethane or 1,3-dibromopropane, affords the corresponding 1,3-dithiolane and 1,3-dithiane derivatives, respectively. researchgate.netnih.gov

Table 3: Synthesis of Dithiolane and Dithiane Derivatives

Starting Material Reagents Product
2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide 1. CS₂ 2. 1,2-Dibromoethane 2-cyano-2-(1,3-dithiolan-2-ylidene)-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide researchgate.net

Role in Multi-Component Reactions and Complex Molecular Architecture Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com Cyanoacetamide and its derivatives are valuable substrates in MCRs for the synthesis of diverse and complex heterocyclic libraries. mdpi.comresearchgate.net While the specific utility of this compound in MCRs is not extensively detailed in the reviewed literature, related structures are commonly used. For example, MCRs involving salicylaldehydes, malononitrile dimer, and malonic acid have been developed to synthesize complex chromeno[2,3-b]pyridine systems. nih.govmdpi.com The inherent reactivity of the cyanoacetamide moiety makes it an ideal candidate for such convergent synthetic approaches.

Design and Synthesis of Hybrid Molecules Incorporating the Isoxazole-Acetamide Moiety

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to produce a new chemical entity with potentially enhanced affinity, better efficacy, or a more desirable pharmacological profile. nih.govsemanticscholar.org The isoxazole (B147169) ring and acetamide (B32628) linkage are common features in medicinally active compounds.

The isoxazole-acetamide moiety can be incorporated into larger "hybrid" structures. For instance, the compound 2-(3-Cyano-5,8-dimethyl-quinolin-2-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide represents a hybrid molecule that combines the quinoline and isoxazole-acetamide pharmacophores. smolecule.com The synthesis of such molecules involves multi-step pathways where the core isoxazole-acetamide structure is coupled with other heterocyclic systems. smolecule.commdpi.com This approach allows for the creation of novel molecular architectures with unique biological activities derived from the synergistic effects of the combined fragments. nih.gov

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Patterns of the Compound

The chemical architecture of 2-cyano-N-(5-methylisoxazol-3-yl)acetamide, characterized by a reactive cyanoacetamide moiety and a 5-methylisoxazole (B1293550) ring, presents a fertile ground for investigating novel chemical transformations. Future research should systematically explore its reactivity with a diverse array of reagents and under various reaction conditions. For instance, the active methylene (B1212753) group is a prime site for Knoevenagel condensation reactions with various aromatic aldehydes, a common method for synthesizing α,β-unsaturated cyanoacetamide derivatives. nih.gov The cyano group itself can be a precursor for the synthesis of various heterocyclic systems.

Moreover, the amide linkage offers possibilities for hydrolysis, reduction, or other modifications. The isoxazole (B147169) ring, while relatively stable, could potentially undergo ring-opening reactions under specific conditions, leading to novel acyclic structures with unique pharmacological profiles. A deeper understanding of these reactivity patterns will not only expand the library of derivatives but also provide new tools for chemical biologists to probe biological systems.

Advanced Mechanistic Studies on Biological Interactions and Synthetic Transformations

While preliminary studies may have identified certain biological activities, a significant opportunity lies in elucidating the precise molecular mechanisms of action. Advanced mechanistic studies, employing techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling, can reveal how this compound and its derivatives interact with biological targets at an atomic level. Understanding these interactions is crucial for optimizing potency and selectivity.

In parallel, detailed mechanistic studies of the synthetic transformations used to create derivatives of this compound are warranted. For example, investigating the kinetics and thermodynamics of key synthetic steps can lead to improved reaction yields and purity. Such studies are fundamental for the development of efficient and scalable synthetic routes.

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. frontiersin.orgnih.gov These powerful computational tools can be leveraged for the de novo design of novel analogs of this compound with optimized properties. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical spaces to propose new molecular structures with desired activity and pharmacokinetic profiles. nih.govmdpi.com

By training ML models on existing structure-activity relationship (SAR) data, it is possible to predict the biological activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net This in silico approach can significantly accelerate the drug discovery pipeline, reducing both time and cost.

Table 1: Potential Applications of AI/ML in the Development of this compound Derivatives

AI/ML ApplicationDescriptionPotential Impact
De Novo Design Generative algorithms create novel molecular structures with desired properties.Rapid identification of new drug candidates with improved efficacy and safety.
QSAR Modeling Machine learning models predict the biological activity of compounds based on their chemical structure.Prioritization of synthetic targets and reduction in the number of compounds that need to be synthesized and tested.
ADMET Prediction AI models predict the absorption, distribution, metabolism, excretion, and toxicity of drug candidates.Early identification of compounds with poor pharmacokinetic profiles, reducing late-stage failures.
Synthesis Planning Retrosynthesis algorithms suggest synthetic routes for target molecules.Optimization of synthetic strategies and reduction of chemical waste.

Development of Sustainable Synthesis Protocols for Scalable Production

As promising lead compounds emerge, the development of sustainable and scalable synthetic protocols becomes paramount. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and multiple protection/deprotection steps, leading to significant environmental impact. Future research should focus on developing "green" synthetic routes for this compound and its derivatives.

This includes the use of environmentally benign solvents, catalytic reactions to minimize waste, and energy-efficient methods such as microwave-assisted synthesis. researchgate.net The implementation of continuous flow chemistry could also offer advantages in terms of safety, efficiency, and scalability for the large-scale production of these compounds.

Investigation of Novel Biological Targets and Mechanistic Modulations (pre-clinical focus)

The diverse chemical space accessible from the this compound scaffold suggests that its derivatives may interact with a wide range of biological targets. While some initial targets may have been identified, a comprehensive preclinical investigation is needed to uncover novel therapeutic opportunities. High-throughput screening of derivative libraries against a panel of disease-relevant targets could reveal unexpected activities. nih.gov

Furthermore, detailed preclinical studies are necessary to understand how these compounds modulate the activity of their targets. This includes investigating their effects on enzyme kinetics, receptor binding, and cellular signaling pathways. Elucidating these mechanistic details is a critical step in translating promising in vitro findings into in vivo efficacy and, ultimately, new therapeutic agents. For instance, various heterocyclic compounds derived from cyanoacetamide have been investigated for their potential as antimicrobial or enzyme inhibitory agents. sapub.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-cyano-N-(5-methylisoxazol-3-yl)acetamide?

  • Methodology : A common approach involves condensation of cyanoacetic acid with 5-methylisoxazol-3-amine using coupling agents (e.g., DCC or EDCI) in anhydrous solvents like ethanol or THF under reflux. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by recrystallization from pet-ether or ethanol for purification .
  • Key Considerations : Optimize pH (acidic conditions favor amide bond formation) and stoichiometry to minimize side products. Piperidine may act as a catalyst in some protocols .

Q. How is this compound characterized structurally?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals, e.g., the cyano group (δ3.30\delta \approx 3.30 ppm for –CH2_2CN) and isoxazole protons (δ6.18\delta \approx 6.18 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 219.25 for M+1) using ESI-MS or MALDI-TOF .
  • X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for visualizing molecular geometry .

Q. What safety precautions are recommended for handling this compound?

  • Guidelines :

  • Avoid inhalation/contact; use PPE (gloves, lab coat).
  • Store in cool, dry conditions away from ignition sources (decomposition risks at high temperatures).
  • Limited toxicological data necessitate in vitro cytotoxicity screening (e.g., MTT assay) before biological studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 2 hours) and improves yield by 10–15% .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance amidation efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

  • Approach :

  • Standardized assays : Use identical cell lines (e.g., CCRF-CEM leukemia cells) and protocols (e.g., IC50_{50} determination via SRB assay) to ensure reproducibility .
  • Structural validation : Confirm purity via HPLC (>95%) and rule out tautomerism or polymorphic forms affecting activity .
  • Meta-analysis : Compare substituent effects (e.g., electron-withdrawing groups on the isoxazole ring) across studies to identify SAR trends .

Q. What computational methods support the design of novel derivatives with enhanced bioactivity?

  • Tools :

  • Molecular docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tyrosine kinases).
  • QSAR modeling : Correlate substituent descriptors (Hammett constants, logP) with cytotoxicity data to prioritize synthetic targets .
  • DFT calculations : Analyze electron density maps to optimize reactivity at the cyano group or amide bond .

Q. How to address discrepancies in spectral data during structural elucidation?

  • Troubleshooting :

  • Solvent effects : Re-record NMR in deuterated DMSO vs. CDCl3_3 to assess peak shifts.
  • Dynamic processes : Variable-temperature NMR can detect rotational barriers in the acetamide moiety .
  • Crystallographic validation : Resolve ambiguities (e.g., tautomeric forms) via single-crystal XRD .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.